molecular formula C9H12ClNO4 B14222034 (4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate CAS No. 562076-84-0

(4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate

Cat. No.: B14222034
CAS No.: 562076-84-0
M. Wt: 233.65 g/mol
InChI Key: MZHFUELYZFNEPH-UHFFFAOYSA-N
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Description

(4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate is a chemical compound with a unique structure that includes an oxazolidinone ring substituted with a chloro and ethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate typically involves the reaction of 4-chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate: Similar in structure but with a dioxolan ring instead of an oxazolidinone ring.

    4-Acryloyloxymethyl-1,3-dioxolan-2-one: Another ester with a similar functional group but different ring structure.

Uniqueness

(4-Chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate is unique due to the presence of both a chloro and ethyl group on the oxazolidinone ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

562076-84-0

Molecular Formula

C9H12ClNO4

Molecular Weight

233.65 g/mol

IUPAC Name

(4-chloro-5-ethyl-2-oxo-1,3-oxazolidin-5-yl)methyl prop-2-enoate

InChI

InChI=1S/C9H12ClNO4/c1-3-6(12)14-5-9(4-2)7(10)11-8(13)15-9/h3,7H,1,4-5H2,2H3,(H,11,13)

InChI Key

MZHFUELYZFNEPH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(=O)O1)Cl)COC(=O)C=C

Origin of Product

United States

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